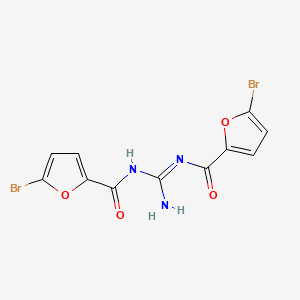
N,N'-di-(5-bromo-2-furoyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(5-bromo-2-furoyl)guanidine: is a guanidine derivative characterized by the presence of two 5-bromo-2-furoyl groups attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(5-bromo-2-furoyl)guanidine typically involves the reaction of 5-bromo-2-furoyl chloride with guanidine. The reaction is carried out in an organic solvent such as dichloromethane or benzene, under reflux conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of N,N’-Bis(5-bromo-2-furoyl)guanidine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(5-bromo-2-furoyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the furoyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The furoyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the furoyl groups.
Scientific Research Applications
N,N’-Bis(5-bromo-2-furoyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(5-bromo-2-furoyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
N,N’-Bis(5-bromo-2-methylphenyl)guanidine: Similar in structure but with methylphenyl groups instead of furoyl groups.
N,N’-Bis(5-chloro-2-furoyl)guanidine: Similar but with chlorine atoms instead of bromine.
Uniqueness: N,N’-Bis(5-bromo-2-furoyl)guanidine is unique due to the presence of the 5-bromo-2-furoyl groups, which impart specific chemical and biological properties. These properties make it particularly useful in applications requiring strong and stable interactions with biological molecules .
Properties
CAS No. |
62120-12-1 |
|---|---|
Molecular Formula |
C11H7Br2N3O4 |
Molecular Weight |
405.00 g/mol |
IUPAC Name |
5-bromo-N-[N'-(5-bromofuran-2-carbonyl)carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H7Br2N3O4/c12-7-3-1-5(19-7)9(17)15-11(14)16-10(18)6-2-4-8(13)20-6/h1-4H,(H3,14,15,16,17,18) |
InChI Key |
LKAFVFNHRWUAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC(=NC(=O)C2=CC=C(O2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















